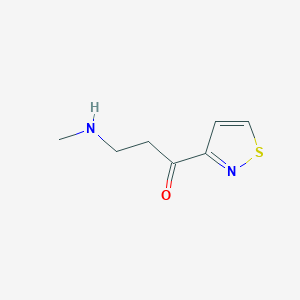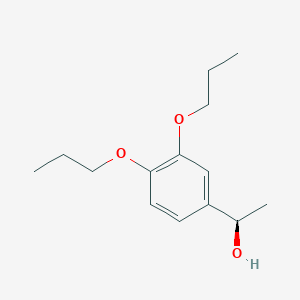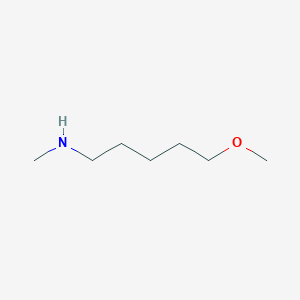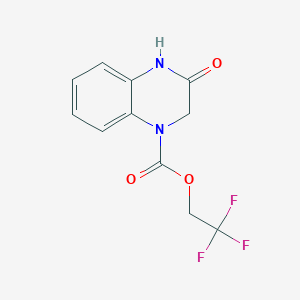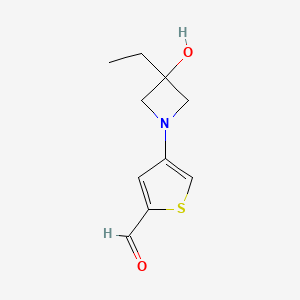
4-(3-Ethyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Ethyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound’s unique structure, which includes an azetidine ring and a thiophene ring, makes it an interesting subject for scientific research and industrial applications.
准备方法
The synthesis of 4-(3-Ethyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of thiophene derivatives with azetidine precursors under specific reaction conditions. For example, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can be used to synthesize thiophene derivatives . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
化学反应分析
4-(3-Ethyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions with halogenated reagents. Major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
4-(3-Ethyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
作用机制
The mechanism of action of 4-(3-Ethyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, some thiophene-based compounds act as inhibitors of specific enzymes, while others modulate receptor activity . The exact mechanism of action depends on the specific structure and functional groups of the compound.
相似化合物的比较
4-(3-Ethyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde can be compared with other thiophene derivatives, such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituted thiophene structure . The unique combination of the azetidine and thiophene rings in this compound sets it apart from these compounds, providing distinct chemical and biological properties.
属性
分子式 |
C10H13NO2S |
|---|---|
分子量 |
211.28 g/mol |
IUPAC 名称 |
4-(3-ethyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2S/c1-2-10(13)6-11(7-10)8-3-9(4-12)14-5-8/h3-5,13H,2,6-7H2,1H3 |
InChI 键 |
DDRYLXZSJIFTAA-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CN(C1)C2=CSC(=C2)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(Chloromethyl)cyclobutyl]cyclopentane](/img/structure/B13168506.png)
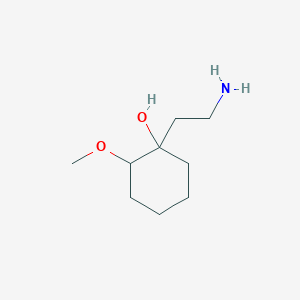

![Tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13168534.png)
![2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13168535.png)
![1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13168539.png)
![1-[2-(Pyridin-3-yl)ethyl]guanidine](/img/structure/B13168540.png)
![3-[(Pyridin-4-yl)amino]propanoic acid](/img/structure/B13168550.png)
